molecular formula C22H21BrN2O5 B11688531 (5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11688531
M. Wt: 473.3 g/mol
InChI Key: VZHZBDUZCNFOKD-ATVHPVEESA-N
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Description

(5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound characterized by its unique structure, which includes a diazinane ring and multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane ring, followed by the introduction of the bromine and ethoxy substituents through nucleophilic substitution reactions. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

(5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer.

    Benzylamine: An organic compound with a benzyl group attached to an amine.

Uniqueness

(5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C22H21BrN2O5

Molecular Weight

473.3 g/mol

IUPAC Name

(5Z)-5-[[4-(2-bromoethoxy)-3-ethoxyphenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H21BrN2O5/c1-3-29-19-13-15(7-8-18(19)30-10-9-23)12-17-20(26)24-22(28)25(21(17)27)16-6-4-5-14(2)11-16/h4-8,11-13H,3,9-10H2,1-2H3,(H,24,26,28)/b17-12-

InChI Key

VZHZBDUZCNFOKD-ATVHPVEESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OCCBr

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OCCBr

Origin of Product

United States

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